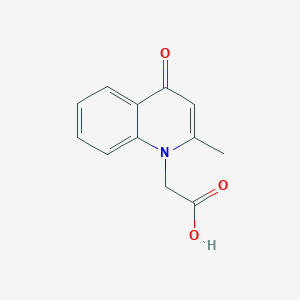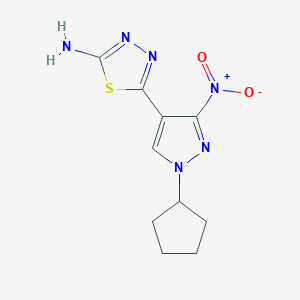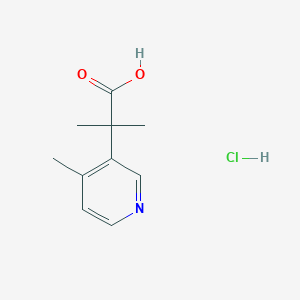
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of small molecule inhibitors, which target specific enzymes or proteins involved in the development and progression of diseases.
Mechanism of Action
The mechanism of action of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves the inhibition of specific enzymes or proteins that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of several kinases, including AKT, mTOR, and PDK1. By inhibiting these kinases, 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide can prevent the proliferation and survival of cancer cells, reduce inflammation, and improve neuronal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide depend on the specific enzymes or proteins that it targets. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory disorders, 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and prevent the infiltration of immune cells into affected tissues. In neurodegenerative diseases, this compound can improve neuronal function by enhancing synaptic plasticity and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide in lab experiments include its high potency and selectivity, which allow for the specific targeting of disease-related enzymes or proteins. This compound also has good pharmacokinetic properties, such as high oral bioavailability and low toxicity, which make it a suitable candidate for further development as a therapeutic agent. However, the limitations of using 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide in lab experiments include its limited solubility in water, which can affect its bioavailability and efficacy. This compound also has a short half-life, which may require frequent dosing in clinical settings.
Future Directions
The future directions of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide include the identification of new target enzymes or proteins and the evaluation of its efficacy and safety in clinical trials. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for various diseases. Additionally, the development of new formulations or delivery methods may improve the bioavailability and efficacy of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide in clinical settings.
Synthesis Methods
The synthesis of 2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves several steps, including the reaction of 2-aminophenol with 2-fluorobenzoyl chloride to form 2-fluoro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with 3-butyn-1-amine to obtain the final product. The synthesis method of this compound has been optimized to improve the yield and purity of the product.
Scientific Research Applications
2-((4-(3-(2-Fluorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The scientific research application of this compound involves the identification of its target enzymes or proteins and the evaluation of its efficacy and safety in preclinical and clinical studies.
properties
IUPAC Name |
2-[4-[(2-fluorophenyl)carbamoylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-8-2-3-9-15(14)22-18(24)21-11-5-6-12-25-16-10-4-1-7-13(16)17(20)23/h1-4,7-10H,11-12H2,(H2,20,23)(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCOQWLWUWKME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-methoxy-1-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2354295.png)
![3-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2354298.png)
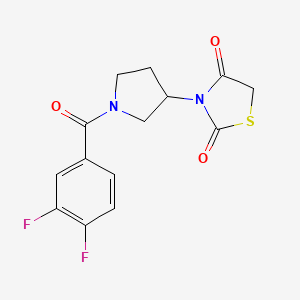
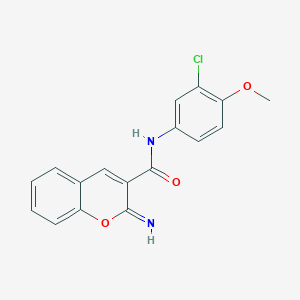

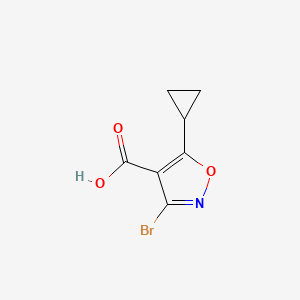
![2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2354309.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2354310.png)

